

Technical Guide: Structure-Activity Relationship of Bromo-Fluoro Phenyl Acids[1]

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Compound of Interest

Compound Name: 2-(5-bromo-2-fluorophenyl)propanoic acid

CAS No.: 1543064-27-2

Cat. No.: B6146274

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Executive Summary

Bromo-fluoro phenyl acids (BFPAs) represent a privileged substructure in medicinal chemistry, offering a unique balance of steric and electronic properties. Unlike simple benzoic acids, the simultaneous presence of a fluorine atom (high electronegativity, metabolic stability) and a bromine atom (lipophilicity, halogen bonding capability, cross-coupling handle) allows for precise tuning of ligand-target interactions. This guide analyzes the physicochemical profile of BFPAs, their critical role in the synthesis of androgen receptor antagonists, and their emerging utility in transthyretin (TTR) stabilization.

Physicochemical Profiling & Electronic Landscape

The strategic placement of fluorine and bromine on the phenyl ring significantly alters the acidity (pKa) and lipophilicity (LogP) of the carboxylic acid tail. Understanding these shifts is essential for optimizing oral bioavailability and target engagement.

The Ortho-Fluorine Effect

Placing a fluorine atom ortho to the carboxylic acid (e.g., in 2-fluoro-4-bromobenzoic acid) results in a dramatic increase in acidity.[1] This is driven by the inductive electron-withdrawing effect (-I) of fluorine, which stabilizes the carboxylate anion, and a repulsive electrostatic interaction between the fluorine lone pairs and the carbonyl oxygen, forcing the carboxyl group out of planarity and exposing the proton.

Comparative Physicochemical Data

The following table summarizes the properties of key isomers compared to unsubstituted benzoic acid.

Compound	Substitution Pattern	pKa (Exp/Pred)*	LogP (Est.)	Electronic Effect (Hammett)
Benzoic Acid	Unsubstituted	4.20	1.87	Reference
2-Fluorobenzoic Acid	ortho-F	3.27	2.05	Strong -I (Inductive)
4-Fluorobenzoic Acid	para-F	4.14	2.10	-I / +R (Resonance)
4-Bromo-2-fluorobenzoic Acid	ortho-F, para-Br	3.05 - 3.20	2.95	Synergistic Acidification
3-Bromo-4-fluorobenzoic Acid	meta-Br, para-F	3.75	3.10	Moderate Acidification

- Note: pKa values for di-substituted systems are derived from Hammett equation predictions and comparative literature data.

Halogen Bonding Potential

While Fluorine is a poor halogen bond donor due to its low polarizability, Bromine is an excellent donor. In BFPAs, the bromine atom often serves as a "sigma-hole" donor, capable of forming linear non-covalent interactions (C–Br...O/N) with backbone carbonyls or histidine

residues in protein binding pockets. This interaction is strictly directional, unlike hydrogen bonding, providing a tool for enhancing selectivity.

Core Application: The Enzalutamide Case Study

The most prominent pharmaceutical application of BFPAs is in the synthesis of Enzalutamide (Xtandi), a second-generation androgen receptor antagonist used in prostate cancer therapy. The starting material, 4-bromo-2-fluorobenzoic acid, is not merely a passive scaffold; its substitution pattern is retained to drive the drug's efficacy.[1]

- 2-Fluoro Position: Blocks metabolic oxidation at the phenyl ring, extending half-life.[1]
- 4-Bromo Position: Originally serves as the handle for the Ullmann coupling to attach the dimethyl-hydantoin core (via conversion to an ester/amide intermediate).[1]

Synthesis Workflow Visualization

The following diagram illustrates the transformation of the BFPFA scaffold into the active pharmaceutical ingredient (API).

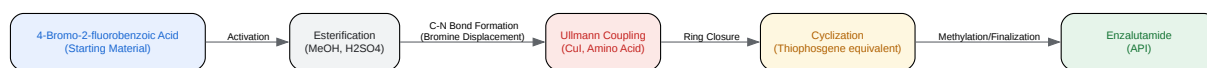


Figure 1: Critical role of 4-bromo-2-fluorobenzoic acid in Enzalutamide synthesis.

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Figure 1: The bromine atom acts as a leaving group for coupling, while the fluorine remains to enforce metabolic stability.[1]

Exploratory SAR: Transthyretin (TTR) Stabilization

Beyond synthetic intermediates, BFPAs exhibit direct biological activity as TTR kinetic stabilizers. TTR amyloidosis is caused by the dissociation of the TTR tetramer into monomers. [2][3][4][5] Small molecules that bind to the thyroxine (T4) pockets at the dimer-dimer interface can stabilize the tetramer.[2]

The Hydrophobic Channel Match

The T4 binding pocket contains three halogen-binding pockets (HBPs).

- Mechanism: The carboxylic acid headgroup of the BFPA anchors the molecule via electrostatic interaction with Lys15 at the pocket entrance.
- SAR Insight: The phenyl ring occupies the hydrophobic channel. The Bromine atom, being large and lipophilic, effectively fills the inner hydrophobic pockets (HBP2/HBP3), mimicking the iodine atoms of thyroxine. The Fluorine atom modulates the pKa of the headgroup to ensure ionization at physiological pH (7.4) while preventing oxidative metabolism of the ring.

Experimental Protocols

Synthesis of 4-Bromo-2-fluorobenzoic Acid (Oxidation Route)

Rationale: This route avoids the use of cryogenic lithiation, making it suitable for scale-up.[6]

Reagents: 4-Bromo-2-fluorotoluene, KMnO₄, Pyridine/Water.[1]

- Setup: Charge a reaction vessel with 4-bromo-2-fluorotoluene (1.0 eq) and a mixture of Pyridine:Water (1:1 v/v). Heat to 80°C.
- Oxidation: Add KMnO₄ (4.0 eq) portion-wise over 2 hours. The reaction is exothermic; maintain temperature <95°C.
- Workup: Reflux for 3 hours. Filter the hot mixture through Celite to remove MnO₂.
- Isolation: Concentrate the filtrate to remove pyridine. Acidify the aqueous residue with 6N HCl to pH 1-2.
- Purification: The product precipitates as a white solid. Filter, wash with cold water, and dry.
 - Yield: Typically 70-80%. [1]
 - Validation: ¹H NMR (DMSO-d₆) should show carboxylic proton at ~13.5 ppm and aromatic signals corresponding to the 1,2,4-substitution pattern.

SAR Mapping Visualization

The following diagram maps the functional utility of each position on the BFPA scaffold.

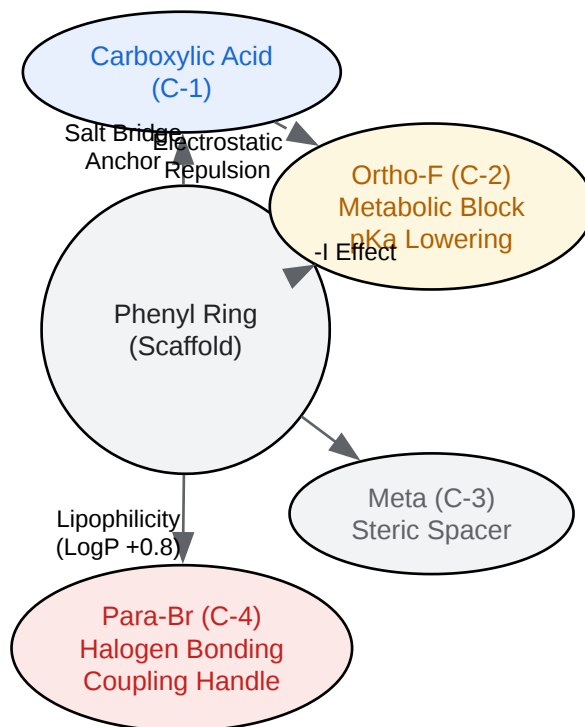


Figure 2: SAR Map of 4-Bromo-2-fluorobenzoic acid.

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Figure 2: Functional mapping of the scaffold.[1][6] The interplay between the C-1 Acid, C-2 Fluorine, and C-4 Bromine defines the molecule's utility.[1]

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